molecular formula C20H21NO4 B6525243 5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide CAS No. 929389-63-9

5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B6525243
CAS No.: 929389-63-9
M. Wt: 339.4 g/mol
InChI Key: VWIWPCDNSKZRDE-UHFFFAOYSA-N
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Description

5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a synthetic organic compound that belongs to the benzofuran class Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.

    Introduction of the Ethoxy Groups: Ethylation reactions using ethyl iodide or ethyl bromide in the presence of a base can introduce ethoxy groups at the desired positions.

    Amidation Reaction: The final step involves the formation of the carboxamide group through a reaction between the benzofuran derivative and an amine, such as 4-ethoxyaniline, under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide can be compared with other benzofuran derivatives, such as:

    5-ethoxy-N-(4-ethoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide: This compound has a phenyl group instead of a methyl group, which may result in different biological activities and properties.

    5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide: This compound has a pyran ring instead of a benzofuran ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-4-23-15-8-6-14(7-9-15)21-20(22)19-13(3)25-18-11-10-16(24-5-2)12-17(18)19/h6-12H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIWPCDNSKZRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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